molecular formula C4H3LiN2O2S B11774857 Lithium pyrazine-2-sulfinate

Lithium pyrazine-2-sulfinate

Cat. No.: B11774857
M. Wt: 150.1 g/mol
InChI Key: GVKQQIFFKJQAGM-UHFFFAOYSA-M
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Description

Lithium pyrazine-2-sulfinate is an organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion and a pyrazine ring substituted with a sulfinate group at the 2-position

Properties

Molecular Formula

C4H3LiN2O2S

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;pyrazine-2-sulfinate

InChI

InChI=1S/C4H4N2O2S.Li/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1

InChI Key

GVKQQIFFKJQAGM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=C(C=N1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium pyrazine-2-sulfinate typically involves the reaction of pyrazine-2-sulfinic acid with a lithium base. One common method is the neutralization of pyrazine-2-sulfinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction can be represented as follows: [ \text{Pyrazine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Cross-Coupling Reactions

Lithium pyrazine-2-sulfinate participates in palladium-catalyzed desulfinative cross-coupling with aryl halides. This reaction proceeds through:

  • Oxidative Addition : Pd(0) inserts into the aryl halide bond.

  • Transmetalation : The sulfinate transfers to Pd via a chelated intermediate.

  • SO₂ Extrusion : Rate-limiting step for heterocyclic sulfinates, forming a biaryl product .

Key Mechanistic Insights :

  • Pyrazine sulfinates form stable κ²-N,O-chelated Pd complexes, slowing SO₂ release compared to carbocyclic analogs .

  • Potassium carbonate acts as a dual-function additive: removes SO₂ and accelerates transmetalation via K⁺ coordination .

Reaction ParameterCarbocyclic SulfinatePyrazine-2-Sulfinate
Resting State IntermediatePd-aryl bromidePd-κ²-N,O complex
Turnover-Limiting StepTransmetalationSO₂ Extrusion
Rate at 90°C (t₁/₂)<2 min>20 min

Substitution Reactions

Pyrazine sulfinates engage in tele-substitution under specific conditions, influenced by:

  • Nucleophile Hardness : Hard nucleophiles favor ipso-substitution; soft nucleophiles promote tele-substitution .

  • Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance tele-substitution yields .

Example :

  • 5-Halogenated pyrazines react with amines to form tele-products when using bulky halogens (Br, I) and nonpolar solvents .

Oxidation and Reduction

  • Oxidation : Sulfinate groups (-SO₂⁻) oxidize to sulfonates (-SO₃⁻) using H₂O₂ or KMnO₄.

  • Reduction : LiAlH₄ reduces sulfinates to thiols (-SH) .

Reaction Conditions :

TransformationReagents/ConditionsProduct
OxidationH₂O₂ (30%), RT, 2 hrPyrazine sulfonate
ReductionLiAlH₄, THF, reflux, 4 hrPyrazine thiol

Stability and Handling

  • Lithium Counterion : Enhances solubility in polar aprotic solvents (e.g., THF, DMF) .

  • Moisture Sensitivity : Reacts with water to form LiOH and H₂ gas, requiring anhydrous conditions .

Scientific Research Applications

Lithium pyrazine-2-sulfinate has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of lithium pyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the lithium ion can influence cellular processes by modulating ion channels and signaling pathways. The compound’s effects are mediated through pathways involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are known targets of lithium .

Comparison with Similar Compounds

  • Sodium pyrazine-2-sulfinate
  • Potassium pyrazine-2-sulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Lithium pyrazine-2-sulfinate is unique due to the presence of the lithium ion, which imparts distinct reactivity and biological activity compared to its sodium and potassium counterparts. The pyrazine ring also provides additional sites for functionalization, making it a versatile compound in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Lithium pyrazine-2-sulfinate, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of pyrazine derivatives followed by lithiation. Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of sulfonating agents, and inert atmosphere conditions to prevent oxidation. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 minutes) can enhance reaction efficiency and purity . Purification via recrystallization in anhydrous THF or diethyl ether is recommended. Yield optimization requires precise pH control during lithiation (target pH 8–10) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6 can confirm proton environments and carbon frameworks.
  • X-ray Crystallography : Resolves molecular geometry and lithium coordination modes .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts (column: DB-5MS; carrier gas: helium) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects sulfinate (SO2_2^-) stretching vibrations at 1040–1160 cm1^{-1}.

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for this compound synthesis under varying solvent systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and lithiation agents (e.g., LiH vs. LiOH). Monitor yield and purity via HPLC .
  • Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation rates.
  • Solvent Screening : Compare dielectric constants and coordination strengths; polar aprotic solvents like DMF may stabilize intermediates but risk side reactions .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when confirming the structure of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR shifts with computational simulations (DFT calculations at B3LYP/6-31G* level) .
  • Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal packing effects or solvate formation .
  • Controlled Degradation Studies : Heat samples to 150°C and analyze decomposition products via GC-MS to identify impurities affecting spectral clarity .

Data Analysis and Integrity

Q. How should researchers address discrepancies in thermal stability data for this compound across studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under identical atmospheres (N2_2 vs. air) and heating rates (5–10°C/min). Discrepancies often arise from hydrate vs. anhydrous forms .
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity to determine if moisture uptake alters decomposition pathways.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic measurement errors .

Experimental Design and Hypothesis Testing

Q. What frameworks are suitable for formulating hypothesis-driven research on this compound’s reactivity in coordination chemistry?

  • Methodological Answer :

  • PICO Framework : Define Population (coordination complexes), Intervention (ligand substitution), Comparison (other sulfinate ligands), and Outcome (stability constants) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible ligands), Novel (unexplored metal centers), and Relevant (catalysis applications) .
  • Control Experiments : Use inert ligands (e.g., pyrazine alone) to isolate sulfinate’s contribution to metal complex stability .

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